2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine
Description
This compound features a pteridin-4-amine core substituted with a 4-(2-methoxyphenyl)piperazinyl group at position 2 and an N-(4-methylphenyl) moiety at position 2. The 2-methoxyphenylpiperazine moiety is a common pharmacophore in ligands targeting serotonin (5-HT1A) and dopamine receptors, while the pteridine core may influence π-π stacking interactions and hydrogen bonding .
Properties
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O/c1-17-7-9-18(10-8-17)27-23-21-22(26-12-11-25-21)28-24(29-23)31-15-13-30(14-16-31)19-5-3-4-6-20(19)32-2/h3-12H,13-16H2,1-2H3,(H,26,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPDHJCKKNHXIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)C5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-methoxyphenylpiperazine with 4-methylphenylpteridine under specific conditions. Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C23H24N6O
Molecular Weight: 400.5 g/mol
IUPAC Name: 4-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidine
The compound features a pteridine core substituted with a piperazine moiety and methoxy and methyl phenyl groups, which contribute to its biological activity.
Medicinal Chemistry Applications
-
Dopamine Receptor Studies
- The compound has been evaluated for its affinity towards dopamine D2 receptors. In a study involving various arylpiperazine derivatives, it was noted that modifications to the piperazine structure could enhance binding affinity to these receptors, which are crucial in the treatment of neurological disorders such as schizophrenia and Parkinson's disease .
- Serotonin Receptor Interactions
- Antitumor Activity
Case Study 1: Dopamine D2 Receptor Binding Affinity
In a comparative study of several piperazine derivatives, the compound demonstrated significant binding affinity (Ki = 54 nM) towards the D2 receptor. Molecular docking simulations revealed stable interactions through hydrogen bonding and hydrophobic interactions, indicating a promising profile for antipsychotic drug development .
Case Study 2: Serotonin 5-HT1A Receptor Modulation
The fluoromethyl derivative of the compound was synthesized to improve metabolic stability and receptor affinity. This modification resulted in enhanced resistance to defluorination, making it a suitable candidate for in vivo studies aimed at targeting anxiety disorders .
Summary of Research Findings
Mechanism of Action
The mechanism of action of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine involves its interaction with adrenergic receptors. It acts as an antagonist, blocking the receptor’s activity and thereby modulating physiological responses. The molecular targets include alpha1-adrenergic receptors, and the pathways involved are related to the inhibition of adrenergic signaling .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Features
Key structural variations among analogues include:
- Piperazine substituents : Methoxy, halogen, or phenyl groups.
- Amine substituents : Aryl (e.g., 4-methylphenyl) or heterocyclic groups.
- Core structure : Pteridine, pyridine, benzamide, or benzothiazole.
Table 1: Structural Comparison
Receptor Affinity and Selectivity
- Target Compound : The 2-methoxyphenyl group on piperazine is associated with 5-HT1A receptor selectivity in related compounds (e.g., MPPI/MPPF imaging agents) . However, direct binding data for this pteridine derivative is unavailable.
- ST-836 : Replaces pteridine with a benzothiazole core, shifting activity to dopamine receptors (D2/D3), highlighting the impact of core structure on target specificity .
- Compound 19 (): A benzamide derivative with 2,3-dichlorophenylpiperazine exhibits D3 receptor nanomolar affinity (Ki = 0.13 nM), demonstrating that halogenation enhances D3 selectivity over 5-HT1A .
Key Research Findings
Impact of Substituents
- Methoxy Group : Enhances 5-HT1A binding in imaging agents (e.g., 18F-MPPF) . Its absence in the N-(2,4-dimethylphenyl) analogue () may reduce serotonin receptor affinity.
- Halogenation : Chlorine or fluorine substituents (e.g., 2,3-dichlorophenyl in ) improve dopamine receptor affinity but reduce 5-HT1A selectivity .
- Core Structure : Pteridine’s planar structure may favor interactions with aromatic residues in receptor binding pockets, whereas benzothiazole (ST-836) or pyridine cores alter steric and electronic profiles .
Pharmacological Potential
- The target compound’s pteridine core and 4-methylphenyl group could enhance blood-brain barrier permeability compared to polar pyridine derivatives .
Biological Activity
The compound 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine is a pteridine derivative that has garnered attention for its potential biological activities, particularly in the field of pharmacology. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₂₆H₃₃N₄O₂
- Molecular Weight : 439.58 g/mol
- Structure : The compound features a pteridine core with piperazine and methoxyphenyl substituents, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly serotonin and dopamine receptors. The presence of the piperazine moiety suggests potential activity as a serotonin receptor modulator, which can influence mood and anxiety pathways.
Key Mechanisms:
- Serotonin Receptor Modulation : The compound may act as an agonist or antagonist at serotonin receptors (5-HT receptors), affecting neurotransmission and potentially leading to antidepressant or anxiolytic effects.
- Dopaminergic Activity : The structural similarity to other known dopaminergic agents indicates potential effects on dopamine pathways, which could be beneficial in treating disorders such as schizophrenia or Parkinson's disease.
Biological Activity Data
Study 1: Antidepressant Activity
In a study examining the antidepressant potential of similar compounds, it was found that derivatives with piperazine rings exhibited significant reductions in depression-like behaviors in rodent models. This suggests that the target compound may share similar properties, warranting further exploration into its efficacy as an antidepressant.
Study 2: Anticancer Properties
Research involving the cytotoxic effects of pteridine derivatives demonstrated that certain compounds could inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The specific mechanism was attributed to apoptosis induction via mitochondrial pathways.
Pharmacological Applications
Given its diverse biological activities, this compound holds promise for several therapeutic applications:
- Mental Health Disorders : Potential use in treating depression and anxiety disorders due to its serotonergic activity.
- Cancer Therapy : As an adjunct treatment in oncology, targeting specific cancer cell lines.
- Neurological Disorders : Possible applications in neuroprotection and treatment of neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic protocols for 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine, and how can purity be optimized?
- Synthesis : The compound’s piperazine and pteridine moieties suggest multi-step synthesis. A plausible route involves:
Condensation of 2-methoxyphenylpiperazine with a pteridin-4-amine precursor.
Coupling with 4-methylaniline via nucleophilic substitution or Buchwald-Hartwig amination .
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water) to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- NMR : - and -NMR to confirm substituent positions (e.g., methoxy group at 2-position of phenyl, methyl group on aniline).
- Mass Spectrometry : High-resolution MS (ESI or MALDI) for molecular ion validation.
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., monohydrate forms as in related piperazine derivatives) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported receptor binding affinities for piperazine-pteridine hybrids?
- Approach :
- Comparative Assays : Use standardized radioligand binding assays (e.g., for serotonin/dopamine receptors) under identical buffer/pH conditions.
- Structural Analysis : Correlate binding discrepancies with crystallographic data (e.g., methoxy group orientation affecting π-π stacking) .
Q. What computational strategies are effective for predicting this compound’s pharmacokinetic properties?
- In Silico Tools :
- ADMET Prediction : SwissADME or ADMETLab to estimate solubility (LogP ~3.5), blood-brain barrier permeability, and CYP450 interactions.
- Docking Studies : AutoDock Vina for modeling interactions with GPCRs (e.g., D dopamine receptor) using homology models based on PDB 7CKY .
Q. How do structural modifications (e.g., methoxy vs. fluorine substitution) impact biological activity?
- Methodology :
Synthesize analogs with halogen or bulkier substituents at the 2-methoxyphenyl position.
Evaluate cytotoxicity (MTT assay) and receptor inhibition (IC via fluorescence polarization).
- Key Finding : Fluorine substitution in related compounds increased metabolic stability but reduced affinity for H histamine receptors by 40% .
Data Contradiction Analysis
Q. Why do some studies report divergent synthetic yields for piperazine-pteridine hybrids?
- Root Causes :
- Reagent Quality : Impure starting materials (e.g., 4-methylaniline) can reduce yields by 15–20%.
- Reaction Conditions : Microwave-assisted synthesis (100°C, 30 min) improves yield to 75% vs. 50% for traditional heating .
- Mitigation : Use anhydrous solvents and inert atmosphere for moisture-sensitive steps.
Experimental Design Considerations
Q. What in vitro models are suitable for evaluating this compound’s neuropharmacological potential?
- Models :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
